2-Bromoethyl propanoate

Physical organic chemistry Nucleophilic substitution Haloester reactivity

2-Bromoethyl propanoate (C5H9BrO2, MW: 181.03 g/mol) is a β‑bromoalkyl ester characterized by a primary alkyl bromide linked via an ethylene bridge to a propionate ester moiety. Unlike its more widely commercialized constitutional isomer ethyl 2‑bromopropionate (an α‑bromoester), the β‑position of the bromine in 2‑bromoethyl propanoate alters the electronic environment of the reactive carbon, affecting nucleophilic substitution kinetics and the stability profile of the ester linkage.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
Cat. No. B15270261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoethyl propanoate
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCCC(=O)OCCBr
InChIInChI=1S/C5H9BrO2/c1-2-5(7)8-4-3-6/h2-4H2,1H3
InChIKeyFBSPHFKZJKWNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoethyl Propanoate (CAS 4823-46-5): Structure, Identity, and Procurement-Relevant Baselines


2-Bromoethyl propanoate (C5H9BrO2, MW: 181.03 g/mol) is a β‑bromoalkyl ester characterized by a primary alkyl bromide linked via an ethylene bridge to a propionate ester moiety [1]. Unlike its more widely commercialized constitutional isomer ethyl 2‑bromopropionate (an α‑bromoester), the β‑position of the bromine in 2‑bromoethyl propanoate alters the electronic environment of the reactive carbon, affecting nucleophilic substitution kinetics and the stability profile of the ester linkage [2]. This compound serves as a specialized electrophilic building block for introducing a three‑carbon propionyl‑protected hydroxyethyl unit in a single synthetic operation, a capability not available from α‑bromoester isomers . Critically evaluated thermophysical property data, including normal boiling temperature, critical parameters, density, viscosity, and thermal conductivity as functions of temperature and pressure, are available from the NIST/TRC Web Thermo Tables (WTT) [3].

Why 2-Bromoethyl Propanoate Cannot Be Substituted by Generic Haloesters in Critical Applications


The common procurement assumption that any bromoester (e.g., ethyl 2‑bromopropionate or 2‑bromoethyl acetate) can be used interchangeably as an alkylating agent is incorrect and can lead to synthetic failure, undesired side products, or altered product profiles [1]. The primary differentiation arises from the distinct electrophilic reactivity and regiochemical outcome dictated by whether the bromine is α‑, β‑, or ω‑positioned relative to the ester carbonyl, and by the nature of the ester alkyl group [2]. For instance, α‑bromoesters like ethyl 2‑bromopropionate react via an SN2 mechanism at a secondary carbon with electronic deactivation from the adjacent carbonyl, whereas β‑bromoethyl esters react at a primary carbon with no adjacent carbonyl deactivation, resulting in different substitution rate profiles and steric constraints [3]. Additionally, the propionate ester in 2‑bromoethyl propanoate provides a specific chain length and lipophilicity distinct from acetate or butyrate analogs, which can influence downstream properties in pharmaceutical intermediates and polymer applications [4]. The following sections provide the quantitative evidence substantiating these differentiation claims.

Quantitative Differentiation Evidence: 2-Bromoethyl Propanoate Versus Closest Analogs


β-Bromoethyl vs α-Bromopropionate Isomer: Substituent Electronic and Steric Effects on Reactivity

2-Bromoethyl propanoate (β‑bromoethyl ester) and ethyl 2‑bromopropionate (α‑bromopropionate) are constitutional isomers with fundamentally different reactivity profiles due to the position of the bromine relative to the ester carbonyl. The β‑bromoethyl position lacks the electron‑withdrawing inductive effect of the adjacent carbonyl that deactivates the α‑carbon in ethyl 2‑bromopropionate toward SN2 displacement [1]. Class‑level physical organic data indicate that α‑haloesters exhibit SN2 rates approximately 10²–10³ fold slower than unactivated primary alkyl halides due to carbonyl electron withdrawal and steric hindrance at the secondary α‑carbon, whereas β‑haloethyl esters retain primary alkyl halide‑like reactivity [2]. Furthermore, 2‑bromoethyl propanoate cannot undergo the Reformatsky reaction (which requires α‑haloesters), meaning it avoids competing zinc enolate pathways that complicate α‑bromoester reactions with carbonyl electrophiles [3]. This regiochemical difference provides orthogonal synthetic utility: α‑bromoesters for enolate chemistry, β‑bromoethyl esters for direct nucleophilic displacement without carbonyl‑adjacent electronic deactivation [4].

Physical organic chemistry Nucleophilic substitution Haloester reactivity

Comparative Substitution Kinetics: β-Bromoethyl vs Chloroethyl Propanoate Leaving Group Effects

In nucleophilic substitution reactions, the rate‑determining step for alkyl halides is governed substantially by halide leaving group ability. For 2‑bromoethyl propanoate compared to its chloro analog (2‑chloroethyl propionate, CAS 1487‑40‑7), the weaker carbon‑bromine bond (bond dissociation energy ~285 kJ/mol for C‑Br vs ~327‑351 kJ/mol for C‑Cl in primary alkyl halides) translates to a markedly superior leaving group [1]. Class‑level kinetic studies on primary alkyl halides establish that bromides undergo SN2 displacement approximately 30‑80 times faster than corresponding chlorides under identical conditions [2]. This difference is attributed to bromide's lower basicity (pKa HBr ≈ –9 vs HCl ≈ –7) and greater polarizability (Br⁻: 4.5 ų vs Cl⁻: 3.0 ų), which stabilizes the transition state [3]. For users considering substitution of 2‑bromoethyl propanoate with the chloro analog for cost or stability reasons, this rate difference directly impacts reaction time and conversion efficiency in temperature‑sensitive or time‑constrained synthetic processes [4].

Kinetics Leaving group ability Halogen reactivity

Thermal Stability and Procurement-Relevant Storage Profile: 2-Bromoethyl Propanoate vs 2-Bromoethyl Acetate

Ester stability under storage and reaction conditions is a critical procurement consideration for reactive intermediates. 2‑Bromoethyl propanoate contains a propionate ester, which class‑level data indicate is moderately more resistant to both acid‑ and base‑catalyzed hydrolysis than the corresponding acetate ester (2‑bromoethyl acetate, CAS 927‑68‑4) due to the slightly greater steric hindrance and inductive electron‑donating effect of the ethyl group compared to the methyl group [1]. Quantitative structure‑activity relationship (QSAR) data from homologous ester series demonstrate that propionate esters exhibit hydrolysis half‑lives approximately 1.3‑1.5× longer than acetate esters under equivalent aqueous acidic conditions (pH 2‑4) and 1.2‑1.4× longer under mildly basic conditions (pH 8‑9) [2]. For procurement decisions, this difference may be non‑trivial when considering long‑term storage stability or when the compound is used in aqueous or protic reaction media where premature ester cleavage would compromise yield . Additionally, NIST‑critically evaluated thermophysical data provide reliable parameters (including density, viscosity, and thermal conductivity as functions of temperature and pressure) to support process engineering calculations and quality control specifications [3].

Thermal stability Storage conditions Ester hydrolysis

Lipophilicity and Chain Length: 2-Bromoethyl Propanoate vs 2-Bromoethyl Acetate in Pharmaceutical Intermediate Applications

When 2‑bromoethyl propanoate is used as an alkylating agent to install a protected hydroxyethyl moiety, the attached ester group contributes to the overall lipophilicity of the resulting intermediate. The calculated octanol‑water partition coefficient (logP) for 2‑bromoethyl propanoate is approximately 1.4, whereas the acetate analog 2‑bromoethyl acetate has a calculated logP of approximately 0.7, representing a ~0.7 log unit difference that translates to roughly a 5‑fold difference in lipophilicity . This difference arises from the additional methylene unit in the propionate ester compared to acetate, consistent with the Hansch π constant for –CH2– of +0.5 to +0.6 [1]. In pharmaceutical intermediate synthesis, this lipophilicity difference can significantly impact partition coefficients in liquid‑liquid extraction workup procedures, chromatographic retention times during purification, and membrane permeability of the target molecule [2]. For users requiring precise control over physicochemical properties of their synthetic intermediates, substituting 2‑bromoethyl acetate for 2‑bromoethyl propanoate introduces a non‑negligible alteration in molecular hydrophobicity that may affect downstream processing or biological activity [3].

Lipophilicity QSAR Drug design

Synthesis Cost and Commercial Availability: 2-Bromoethyl Propanoate vs α-Bromoester Alternative Ethyl 2-Bromopropionate

From a procurement and synthetic route design perspective, 2‑bromoethyl propanoate and ethyl 2‑bromopropionate differ substantially in commercial availability and pricing structure. Ethyl 2‑bromopropionate is a commodity α‑bromoester produced at large scale (multi‑ton annual capacity) for agrochemical applications including herbicides quizalofop, fenoxaprop, and fluazifop, as well as fungicides metalaxyl and procymidone . This high‑volume production translates to bulk pricing typically in the range of $50‑150/kg . In contrast, 2‑bromoethyl propanoate is a specialty reagent with limited commercial demand, resulting in significantly higher pricing (typically 5‑20× higher per gram for research‑scale quantities) and fewer validated suppliers . However, when the synthetic target requires the specific β‑bromoethyl‑propionate structural motif, using 2‑bromoethyl propanoate directly avoids the additional synthetic steps (and associated yield losses) required to convert an α‑bromoester or other precursor to the desired product [1]. The procurement decision must therefore balance the higher unit cost of the specialized reagent against the time, labor, and yield penalties of a multi‑step alternative synthesis.

Procurement Cost analysis Synthetic route efficiency

Optimal Application Scenarios for 2-Bromoethyl Propanoate Based on Differentiated Evidence


Synthesis of β‑(Propionyloxy)ethyl Ethers and Amines Requiring Primary Alkyl Bromide Reactivity

2‑Bromoethyl propanoate is optimally employed when the synthetic objective is to install a 2‑(propionyloxy)ethyl group via SN2 displacement onto oxygen, nitrogen, or sulfur nucleophiles [1]. The primary bromide site retains unactivated SN2 reactivity comparable to n‑propyl bromide (relative rate ~1), avoiding the 100‑ to 1000‑fold rate reduction associated with α‑bromoesters such as ethyl 2‑bromopropionate [2]. This scenario includes Williamson ether synthesis to prepare propionate‑protected 2‑hydroxyethyl ethers, N‑alkylation of amines to generate β‑aminoethyl propionate derivatives, and S‑alkylation of thiols to produce thioether intermediates [3]. The propionate ester serves as a protecting group for the hydroxyethyl moiety that can be selectively removed under mild basic hydrolysis conditions after the desired nucleophilic displacement is complete, while providing greater hydrolytic stability during storage and reaction workup compared to the corresponding acetate analog [4].

Controlled Radical Polymerization Initiator for Well‑Defined Poly(ethylene oxide)‑Based Block Copolymers

2‑Bromoethyl propanoate and its derivatives serve as functional initiators for atom transfer radical polymerization (ATRP), particularly for the preparation of poly(ethylene oxide) (PEO)‑containing block copolymers [1]. The primary β‑bromoethyl group provides efficient initiation with rate constants that are well‑characterized for ATRP systems, while the propionate ester functionality can be used to tune hydrophobicity and phase behavior of the resulting polymer [2]. In this application, the compound's ~0.7 logP differential compared to 2‑bromoethyl acetate (logP ~1.4 vs ~0.7) translates to measurably different solubility characteristics of the initiator and the resulting macroinitiator, which can influence polymerization kinetics in heterogeneous systems and the final polymer's self‑assembly properties [3]. The NIST‑evaluated thermophysical property data for the pure compound support process engineering calculations for bulk or solution polymerization at elevated temperatures [4].

Pharmaceutical Intermediate Synthesis Requiring Precise Lipophilicity Control

In pharmaceutical intermediate synthesis where the bromoester serves as an alkylating agent to introduce a protected hydroxyethyl moiety onto a drug scaffold, the choice of ester chain length directly impacts the lipophilicity of the intermediate and, consequently, its behavior in downstream purification and the final drug candidate's physicochemical profile [1]. 2‑Bromoethyl propanoate (calculated logP ≈ 1.4) introduces approximately 5‑fold higher lipophilicity than 2‑bromoethyl acetate (logP ≈ 0.7) [2]. This difference can be exploited to optimize extraction efficiency during liquid‑liquid workup (where a logP of ~1.4 favors partitioning into organic solvents such as ethyl acetate or dichloromethane) or to modulate chromatographic retention time for easier purification [3]. For drug candidates where membrane permeability or blood‑brain barrier penetration is desirable, the additional lipophilicity from the propionate ester may provide a measurable advantage, consistent with Lipinski's rule‑of‑five guidelines for oral bioavailability [4].

Multi‑Step Synthesis Where Hydrolytic Stability During Storage or Aqueous Workup Is Critical

When 2‑bromoethyl propanoate must be stored for extended periods (weeks to months) prior to use, or when the synthetic sequence involves exposure to aqueous or protic media, the propionate ester's moderately enhanced hydrolytic stability compared to the acetate analog becomes a meaningful procurement consideration [1]. Class‑level QSAR data indicate that propionate esters exhibit hydrolysis half‑lives approximately 1.3‑1.5× longer than acetate esters under mildly acidic conditions (pH 2‑4) and 1.2‑1.4× longer under mildly basic conditions (pH 8‑9) at ambient temperature [2]. This stability advantage reduces the risk of ester cleavage that would otherwise generate 2‑bromoethanol as a side product, which could act as a competing nucleophile and lead to oligomerization or other undesired side reactions [3]. For procurement decisions involving multi‑month storage or aqueous reaction conditions, this measurable stability differential supports selecting 2‑bromoethyl propanoate over the acetate analog to minimize degradation‑related yield losses [4].

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